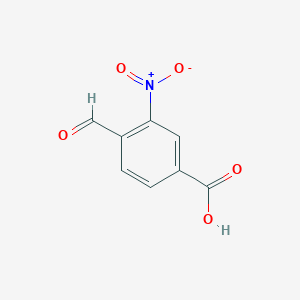

4-Formyl-3-nitrobenzoic acid

Description

Significance of Multifunctionalized Benzoic Acid Derivatives in Synthetic Organic Chemistry

Multifunctionalized benzoic acid derivatives are highly valued as intermediates and building blocks in synthetic organic chemistry. annexechem.comresearchgate.net Their structural diversity allows them to serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. annexechem.comresearchgate.net The presence of multiple reactive sites on a single, relatively simple aromatic core provides a powerful tool for synthetic chemists, enabling the construction of intricate molecular architectures in a stepwise and controlled manner. researchgate.net The interplay between different functional groups can be exploited to direct the regioselectivity of subsequent reactions, a key consideration in the efficient synthesis of target compounds. These derivatives are frequently employed in the creation of novel drugs, with research focusing on areas like multitarget inhibitors for diseases such as Alzheimer's. sci-hub.se

Overview of Nitro- and Formyl-Substituted Aromatic Compounds in Advanced Research

Nitro- and formyl-substituted aromatic compounds are particularly significant in advanced research due to the unique reactivity conferred by these functional groups.

The **nitro group (–NO₂) ** is a strong electron-withdrawing group that plays a crucial role in many chemical transformations. Aromatic nitro compounds are key intermediates in the chemical industry and organic synthesis. researchgate.netnumberanalytics.com Their importance stems from the nitro group's ability to be readily converted into a variety of other functional groups, such as amines, which are themselves fundamental building blocks. researchgate.netscispace.com The presence of a nitro group can activate an aromatic ring towards nucleophilic aromatic substitution, a reaction class that is pivotal in the synthesis of many industrial and pharmaceutical compounds. numberanalytics.com In medicinal chemistry, the nitro group is found in various drugs and is explored in prodrug strategies, particularly for targeting hypoxic conditions found in solid tumors. svedbergopen.commdpi.com

The formyl group (–CHO) , which defines aldehydes, is another cornerstone of organic synthesis. tcichemicals.comnih.gov Compounds containing a formyl group are essential precursors because the aldehyde functionality can be easily transformed through oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an amine via reductive amination. tcichemicals.com Furthermore, the formyl group is a key participant in numerous carbon-carbon bond-forming reactions, such as the aldol (B89426) and Wittig reactions, which are fundamental for building molecular complexity. tcichemicals.com The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several classic named reactions, including the Vilsmeier-Haack, Gattermann, and Duff reactions. tcichemicals.comwikipedia.org

Research Trajectories for 4-Formyl-3-nitrobenzoic Acid within Contemporary Chemical Science

This compound combines the functionalities of a carboxylic acid, a nitro group, and a formyl group on a single benzene (B151609) ring. This specific arrangement of an activating carboxyl group and two electron-withdrawing groups at defined positions makes it a unique and valuable reagent. Its research applications are primarily as a specialized building block for the synthesis of more complex heterocyclic compounds and other targeted molecular structures.

The inherent reactivity of its three functional groups allows for a variety of chemical modifications. The aldehyde can undergo condensation reactions, the nitro group can be reduced to an amine, and the carboxylic acid can be converted into esters or amides. This trifunctional nature makes it a useful starting material in combinatorial chemistry and in the synthesis of targeted libraries of compounds for screening purposes. An analysis of patents associated with this chemical structure points towards its use in the development of novel organic compounds, though specific, widely published applications in major drug products or materials are not broadly documented. nih.gov Its primary role remains that of a specialized intermediate for researchers creating complex, custom molecules in various fields of chemical science. sigmaaldrich.comambeed.com

Chemical and Physical Properties of this compound

Below are the key identifiers and computed physicochemical properties for this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 604000-99-9 nih.gov |

| Molecular Formula | C₈H₅NO₅ nih.gov |

| Synonyms | 4-carboxy-2-nitrobenzaldehyde nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.13 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Complexity | 259 | PubChem |

| Formal Charge | 0 | PubChem |

| Heavy Atom Count | 14 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLYFQZZXYWIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of 4 Formyl 3 Nitrobenzoic Acid

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 4-formyl-3-nitrobenzoic acid is a key site for a variety of chemical modifications, including condensation reactions, reductive aminations, and oxidations. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Condensation Reactions for Schiff Base Formation

The condensation of the formyl group of this compound with primary amines is a facile and widely employed method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a carbon-nitrogen double bond. The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. mediresonline.orgijmcmed.orgasianpubs.orgijtsrd.com

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The presence of the electron-withdrawing nitro group can influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic attack.

Table 1: Examples of Schiff Bases Derived from Nitro-Substituted Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | p-Aminophenol | 4-((4-nitrobenzylidene)amino)phenol | mediresonline.org |

| 4-Nitrobenzaldehyde | m-Nitroaniline | 1-Nitro-4-((1E)-1-(3-nitrophenyl)methylideneamino)benzene | ijtsrd.com |

| 3-Nitrobenzaldehyde | 4-Aminobenzoic acid | (E)-4-((3-nitrobenzylidene)amino)benzoic acid | asianpubs.org |

Reductive Amination Pathways

Reductive amination provides a direct route to secondary and tertiary amines from the aldehyde functionality of this compound. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. wikipedia.orgfrontiersin.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govcommonorganicchemistry.com The choice of reducing agent is crucial to avoid the undesired reduction of the aldehyde starting material. For instance, sodium cyanoborohydride is often preferred as it is less reactive towards aldehydes and ketones but effectively reduces the iminium ion intermediate. wikipedia.org

A study on the reductive amination of related alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with aniline (B41778) and 4-methoxyaniline demonstrated the successful synthesis of the corresponding secondary amines using sodium triacetoxyborohydride as the reducing agent. nih.gov This methodology can be extrapolated to the reductive amination of this compound, providing a pathway to a diverse range of N-substituted 3-nitro-4-(aminomethyl)benzoic acid derivatives.

Further Oxidation to Dicarboxylic Acid Analogs

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding the corresponding dicarboxylic acid analog, 2-nitroterephthalic acid. This transformation is a valuable synthetic route for introducing an additional acidic functional group into the molecule.

Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) and sodium permanganate (NaMnO₄) being common choices for the oxidation of aromatic aldehydes under alkaline conditions. google.com The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH). A patent describing the preparation of a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, details the oxidation of a substituted benzaldehyde (B42025) to the corresponding benzoic acid using an oxidizing reagent under alkaline conditions. google.com This process highlights a viable synthetic strategy for the preparation of 2-nitroterephthalic acid from this compound.

Transformations Involving the Nitro Group

The nitro group of this compound is another key functional handle that can be subjected to various chemical transformations, most notably reduction to an amino group or displacement via nucleophilic aromatic substitution.

Catalytic Reduction to Amino Derivatives

The catalytic reduction of the nitro group is a fundamental transformation that converts this compound into 3-amino-4-formylbenzoic acid. nih.gov This reaction is typically achieved through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. rsc.org

Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. This transformation is of significant interest as it introduces a primary amine group, which can then be further functionalized to generate a wide array of derivatives. The resulting 3-amino-4-formylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules. nih.govsynquestlabs.com

Nucleophilic Aromatic Substitution of the Nitro Group

Under certain conditions, the nitro group of this compound can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of both the nitro and formyl groups, as well as the carboxylic acid, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack.

For the nitro group to be displaced, the aromatic ring must be attacked by a potent nucleophile. Research on nitroimidazoles has shown that the nitro group can be displaced by carbon nucleophiles in water, with the reaction being facilitated by the activation of the nitro group through protonation, rendering it a more labile leaving group. nih.gov While direct displacement of a single nitro group typically requires significant activation, the electronic properties of this compound could potentially facilitate such a reaction with strong nucleophiles. This pathway offers a means to introduce a variety of substituents onto the aromatic ring in place of the nitro group. rsc.org

Denitrative Coupling Reactions

The nitro group is a versatile functional group that can act as a transient leaving group in various transformations. researchgate.net Denitrative coupling reactions, which involve the cleavage of an Ar–NO2 bond, have emerged as powerful tools in organic synthesis, providing an alternative to traditional cross-coupling reactions that typically use organohalides. researchgate.netnih.gov These reactions can proceed under transition metal-catalyzed, metal-free, or visible-light-induced conditions. researchgate.net

For a substrate like this compound, the electron-withdrawing nature of the adjacent formyl and carboxylic acid groups activates the nitro group for nucleophilic aromatic substitution or transition-metal-catalyzed processes. acs.org Palladium-catalyzed methods, for instance, have been successfully developed for the Suzuki-Miyaura coupling of nitroarenes, proceeding through an oxidative addition of the Ar–NO2 bond to the metal center. nih.gov This protocol has been extended to other bond-forming reactions, including Buchwald-Hartwig amination and etherification. nih.gov While specific studies on this compound are not extensively detailed, the established reactivity of nitroarenes suggests its applicability in these synthetic strategies. nih.govacs.org Such reactions would allow for the direct replacement of the nitro group with aryl, alkyl, amino, or alkoxy moieties, significantly expanding the molecular diversity accessible from this starting material.

Table 1: Potential Denitrative Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|

| Arylboronic Acid | Palladium/BrettPhos | Biaryl |

| Amine | Palladium/BrettPhos | N-Aryl Amine |

| Alcohol/Phenol | Nickel Chloride (NiCl₂) | Aryl Ether |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a multitude of functional groups, most notably esters and amides.

Esterification Reactions for Molecular Diversification

Esterification of the carboxylic acid moiety in this compound is a straightforward method for molecular diversification. This transformation can be achieved under various conditions, including heating with an alcohol in the presence of an acid catalyst. google.com For instance, the esterification of nitrobenzoic acids with glycerol (B35011) can be controlled by the molar ratio of the reactants to favor the formation of mono-esters. google.com Modern methods may employ coupling agents or catalysts to facilitate the reaction under milder conditions. The choice of base, such as N,N-dimethylaminopyridine (DMAP), has been shown to be crucial for optimizing yields in esterification reactions of substituted nitrobenzoic acids at room temperature. researchgate.net The resulting esters are valuable intermediates, as the ester functionality can modify the molecule's solubility and electronic properties or serve as a protecting group during subsequent transformations of the aldehyde or nitro groups.

Table 2: Representative Esterification Products

| Alcohol | Reagent/Condition (Example) | Product Name |

|---|---|---|

| Methanol | H₂SO₄, Reflux | Methyl 4-formyl-3-nitrobenzoate |

| Ethanol | Ph₃PBr₂ / DMAP | Ethyl 4-formyl-3-nitrobenzoate |

| Glycerol | Acid catalyst, >100°C | Glycerol 4-formyl-3-nitrobenzoate |

Amide Bond Formation with Various Amines

The formation of an amide bond from the carboxylic acid group is a fundamental transformation in medicinal chemistry and materials science. luxembourg-bio.com This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling reagent, followed by reaction with a primary or secondary amine. researchgate.net A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt), can facilitate this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.comnih.gov The reaction of this compound with a diverse set of amines can generate a library of amide derivatives, each with potentially unique biological or material properties.

Table 3: Representative Amide Bond Formation Products

| Amine | Coupling Reagent (Example) | Product Name |

|---|---|---|

| Aniline | EDC / HOBT | N-phenyl-4-formyl-3-nitrobenzamide |

| Benzylamine | SOCl₂, then amine | N-benzyl-4-formyl-3-nitrobenzamide |

| Morpholine | DCC / DMAP | (4-(4-formyl-3-nitrobenzoyl))morpholine |

Synthesis of Complex Molecular Architectures and Heterocyclic Scaffolds

The unique arrangement of three distinct functional groups makes this compound an ideal precursor for the synthesis of complex heterocyclic systems.

Formation of Quinazolinone and Indazole Derivatives

Quinazolinones are a significant class of fused heterocycles found in numerous biologically active compounds. ijprajournal.com Their synthesis often involves the cyclization of anthranilic acid derivatives. ijprajournal.comnih.gov this compound can serve as a key starting material for quinazolinone synthesis. A plausible synthetic route involves the initial reductive coupling of the aldehyde with an amine, followed by the reduction of the nitro group to an amine. The resulting intermediate, a substituted 2-aminobenzoic acid derivative, can then undergo intramolecular cyclization or condensation with another reagent to form the quinazolinone ring system. nih.govptfarm.pl

Indazoles also represent an important scaffold in medicinal chemistry. nih.gov The synthesis of indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. nih.govorganic-chemistry.org Starting from this compound, a potential pathway to an indazole core would involve the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, where the formyl group or a derivative thereof participates in ring closure. derpharmachemica.com

Incorporation into Polyacrylamide and Other Polymer Systems

Functionalized monomers are essential for creating advanced polymers with tailored properties. This compound can be chemically modified to be incorporated into polymer backbones. For instance, by introducing a polymerizable group such as a vinyl or acryloyl moiety, the molecule can act as a functional monomer. This can be achieved by esterifying the carboxylic acid with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) or by forming an amide with aminoethyl methacrylamide.

The resulting monomer could then be copolymerized with common monomers like acrylamide (B121943) or styrene (B11656) using techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. core.ac.uk This process allows for the synthesis of well-defined block copolymers where the 4-formyl-3-nitrobenzoate units are strategically placed. core.ac.ukresearchgate.net The aldehyde and nitro functionalities within the polymer side chains offer sites for post-polymerization modification, enabling the attachment of bioactive molecules or the cross-linking of polymer chains to form functional hydrogels. mdpi.comresearchgate.net

Construction of Novel Benzimidazole (B57391) Frameworks

The synthesis of novel benzimidazole frameworks utilizing this compound as a key building block represents a significant advancement in the derivatization of this compound. The inherent reactivity of the aldehyde functional group, coupled with the electronic effects of the nitro and carboxylic acid moieties, allows for the construction of complex heterocyclic systems. The primary synthetic route involves the condensation reaction of this compound with various substituted o-phenylenediamines.

This reaction typically proceeds via the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the efficiency of the synthesis and the purity of the resulting products.

Detailed research has demonstrated that this condensation can be effectively carried out under various catalytic conditions. While specific examples utilizing this compound are not extensively documented in publicly available literature, analogous reactions with structurally similar nitro-substituted benzaldehydes provide a strong precedent for this transformation. For instance, the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde is a well-established method for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. This reaction is often carried out in a mixture of water and glycerol at elevated temperatures. The electron-withdrawing nature of the nitro group on the benzaldehyde facilitates the nucleophilic attack by the amino groups of the o-phenylenediamine, driving the reaction forward.

The general synthetic protocol involves the reaction of equimolar amounts of this compound and a selected o-phenylenediamine derivative. The specific substituents on the o-phenylenediamine can be varied to introduce a range of functional groups into the final benzimidazole product, allowing for the generation of a library of novel compounds. The resulting products are typically solid materials that can be purified by recrystallization from a suitable solvent system, such as ethanol-water mixtures.

The structural confirmation of the newly synthesized benzimidazole frameworks is achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the benzimidazole ring and the disappearance of the aldehyde C=O stretch from the starting material. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the successful formation of the heterocyclic ring and the connectivity of the substituents. Mass spectrometry would be used to determine the molecular weight of the products, further corroborating their proposed structures.

The following table outlines the expected products from the reaction of this compound with various o-phenylenediamine derivatives, based on established benzimidazole synthesis methodologies.

| Starting Aldehyde | o-Phenylenediamine Derivative | Expected Benzimidazole Product |

| This compound | o-Phenylenediamine | 4-(1H-benzo[d]imidazol-2-yl)-2-nitrobenzoic acid |

| This compound | 4-Methyl-1,2-phenylenediamine | 4-(5-methyl-1H-benzo[d]imidazol-2-yl)-2-nitrobenzoic acid |

| This compound | 4-Chloro-1,2-phenylenediamine | 4-(5-chloro-1H-benzo[d]imidazol-2-yl)-2-nitrobenzoic acid |

| This compound | 4-Nitro-1,2-phenylenediamine | 4-(5-nitro-1H-benzo[d]imidazol-2-yl)-2-nitrobenzoic acid |

These synthesized benzimidazole derivatives, bearing a carboxylic acid and a nitro group, are valuable intermediates for further chemical transformations, enabling the exploration of novel chemical space for various applications.

Based on a comprehensive search for scientific literature, detailed experimental or calculated spectroscopic data specifically for the compound This compound is not available. The required information to fulfill the detailed outline for FTIR, FT-Raman, and NMR analysis could not be located.

Research and spectral data are available for structurally related compounds, such as 4-Methyl-3-nitrobenzoic acid and 3-Nitrobenzoic acid, but not for the specific 4-formyl derivative requested. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict requirements of the provided outline.

Spectroscopic and Structural Elucidation in Research of 4 Formyl 3 Nitrobenzoic Acid

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 4-formyl-3-nitrobenzoic acid could be located in the searched scientific literature and databases.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular formula (C₈H₅NO₅) and molecular weight (195.13 g/mol ) of this compound are established, a detailed experimental mass spectrum and its fragmentation analysis have not been published.

Based on the general principles of mass spectrometry for analogous compounds, a predicted fragmentation pattern can be hypothesized. Aromatic carboxylic acids typically exhibit characteristic fragmentation pathways, including the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and carbon monoxide (-CO, M-28) after the loss of the hydroxyl group. Furthermore, nitroaromatic compounds are known to lose fragments corresponding to the nitro group, such as NO (M-30) and NO₂ (M-46).

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 195. The subsequent fragmentation would likely involve a combination of these losses. For instance, initial loss of the hydroxyl radical is a common pathway for benzoic acids.

Table 1: Predicted Key Fragmentation Pathways for this compound

| Process | Lost Fragment | Predicted m/z of Fragment Ion |

|---|---|---|

| Loss of Hydroxyl | •OH | 178 |

| Loss of Nitric Oxide | •NO | 165 |

| Loss of Nitro Group | •NO₂ | 149 |

It is crucial to emphasize that this information is based on established fragmentation patterns of similar functional groups and not on experimental data for this compound. A definitive analysis requires an actual mass spectrum of the compound, which is not available in the reviewed literature.

Computational and Theoretical Investigations of 4 Formyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of molecular science for their balance of accuracy and computational efficiency. These methods are instrumental in predicting a wide array of molecular properties from first principles.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this, DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used. This process finds the lowest energy structure on the potential energy surface.

For 4-formyl-3-nitrobenzoic acid, conformational analysis is crucial due to the rotational freedom of the formyl (-CHO) and carboxylic acid (-COOH) groups. The orientation of the hydroxyl proton in the carboxyl group relative to the carbonyl oxygen can lead to different conformers, typically referred to as cis and trans. In a computational study on the analogous 4-methyl-3-nitrobenzoic acid, it was determined that the cis conformer, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is more stable than the trans conformer. A similar preference would be expected for this compound. The relative orientation of the formyl group would also be investigated to identify the global minimum energy structure.

The optimized geometry provides key structural parameters. The electron-withdrawing nature of the nitro and formyl groups is expected to influence the geometry of the benzene (B151609) ring, causing slight distortions from a perfect hexagon. For instance, in a DFT study of 4-methyl-3-nitrobenzoic acid, the ipso C2-C3-C4 bond angle (where the nitro group is at C3) was calculated to be 122.54°, deviating from the ideal 120° due to the electronic influence of the nitro group. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Molecule (4-Methyl-3-nitrobenzoic acid) Note: This data is for a structurally similar molecule and serves to illustrate the type of parameters obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-COOH | 1.489 | - |

| C=O | 1.213 | - |

| C-OH | 1.365 | - |

| C-NO2 | 1.472 | - |

| C-C (ring avg.) | 1.390 | - |

| O-C-O | - | 122.9 |

| C-C-NO2 | - | 118.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic properties. The harmonic vibrational frequencies can be computed from the optimized geometry, which correspond to the infrared (IR) and Raman spectra of the molecule. Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor to improve agreement.

In computational studies of 4-methyl-3-nitrobenzaldehyde, detailed assignments of vibrational modes were made. krishisanskriti.org For this compound, characteristic vibrational frequencies would be expected for its functional groups:

-COOH group: A strong C=O stretching vibration around 1700-1750 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region, typical for hydrogen-bonded carboxylic acids in the solid state.

-CHO group: A characteristic C-H stretching vibration around 2700-2900 cm⁻¹ and a strong C=O stretching band near 1680-1710 cm⁻¹.

-NO₂ group: Strong asymmetric and symmetric stretching vibrations typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. krishisanskriti.org

Table 2: Example Vibrational Frequencies for an Analogous Molecule (4-Methyl-3-nitrobenzaldehyde) Note: This table illustrates the comparison between calculated and experimental frequencies for a related compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | 2845 | 2860 |

| C=O stretch (aldehyde) | 1705 | 1700 |

| NO₂ asymmetric stretch | 1538 | 1522 |

| NO₂ symmetric stretch | 1355 | 1360 |

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to predict the NMR spectrum, aiding in the structural elucidation of the compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity.

For this compound, both the nitro and carbonyl functionalities are strong electron-withdrawing groups, which would be expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. A computational analysis of 4-methyl-3-nitrobenzaldehyde showed that the HOMO is primarily located on the benzene ring and the methyl group, while the LUMO is distributed over the nitro group and the benzaldehyde (B42025) moiety. krishisanskriti.org This distribution indicates that the regions around the nitro and formyl groups are the most likely sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the nitro, formyl, and carboxyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the aromatic ring, highlighting them as sites for nucleophilic attack.

Studies of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is dictated by a complex network of intermolecular forces. Computational methods can be used to analyze and quantify these interactions, which are fundamental to the field of crystal engineering.

Analysis of Hydrogen Bonding Networks

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. Carboxylic acids commonly form strong, centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This robust and predictable interaction is a primary driver of the crystal packing. The presence of other hydrogen bond acceptors (the oxygen atoms of the nitro and formyl groups) allows for the possibility of more complex hydrogen bonding networks.

Investigation of Weak Interactions (C-H...O, π-stacking, Dipole-Dipole)

Beyond classical hydrogen bonds, weaker interactions play a vital role in stabilizing the crystal structure. These can include:

C-H···O interactions: The aromatic C-H bonds and the formyl C-H bond can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and carbonyl groups on neighboring molecules.

π-stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. The electron-deficient nature of the ring, due to the withdrawing substituents, might favor offset or parallel-displaced stacking arrangements.

Analysis of crystal structures of related nitrobenzoic acids frequently reveals these types of weak interactions working in concert with stronger hydrogen bonds to build a stable three-dimensional supramolecular architecture.

Computational Modeling of Crystal Structures and Polymorphs

Computational modeling serves as a powerful tool for predicting and understanding the crystalline forms of molecules like this compound. The prediction of crystal structures, a field known as Crystal Structure Prediction (CSP), utilizes computational algorithms to generate and rank energetically plausible crystal packings based on the molecule's structure. This approach can create a crystal energy landscape, highlighting the most stable theoretical polymorphs.

While specific CSP studies on this compound are not extensively documented, the methodologies applied to structurally similar compounds, such as 4-nitrobenzoic acid, are directly relevant. For instance, a structural landscape study was instrumental in identifying and later experimentally verifying a new polymorph of 4-nitrobenzoic acid after decades of research researchgate.net. Such studies demonstrate the predictive power of CSP in guiding experimental polymorph screening researchgate.net.

These computational models are refined by analyzing the various intermolecular interactions that stabilize the crystal lattice. Techniques like Hirshfeld surface analysis are employed to quantify and visualize these interactions, such as hydrogen bonds and π-π stacking. For example, analysis of polymorphs of 4-amino-3-nitrobenzoic acid revealed differences in their three-dimensional networks and hydrogen bonding patterns, which accounted for their distinct crystalline forms researchgate.net. This same computational framework can be applied to this compound to understand its packing motifs and predict the existence of potential, yet undiscovered, polymorphs.

Mechanistic Studies of Reactions Involving this compound

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This process involves locating and characterizing the geometry of all stationary points, including intermediates and, most importantly, transition states.

The elucidation of a reaction pathway involves modeling the step-by-step transformation of the molecules. For a given reaction, such as the synthesis of this compound or its subsequent conversion into derivatives, computational models can calculate the activation energy barriers associated with each step. The transition state, representing the highest energy point along the reaction coordinate, is critical for determining the reaction's kinetics. While specific reaction pathway models for this compound are not detailed in available literature, the general methodology is well-established for complex organic reactions researchgate.net. This approach allows for the theoretical validation of proposed mechanisms and the prediction of reaction outcomes under various conditions.

Catalytic Cycle Simulations

The simulation of catalytic cycles is a specialized application of mechanistic studies that is crucial for understanding and optimizing catalyzed reactions. If this compound were involved in a catalytic process, either as a substrate, ligand, or catalyst, computational modeling could be used to simulate the entire catalytic loop.

These simulations would model key steps, including the binding of the substrate to the catalyst, the chemical transformation through one or more transition states, and the final release of the product, regenerating the catalyst. By calculating the energetics of each step, these models can identify the rate-determining step of the cycle and provide insights into the catalyst's efficiency and selectivity. For instance, studies on 4-methyl-3-nitrobenzoic acid, a closely related compound, have utilized DFT to analyze its molecular structure and properties, a foundational step for any subsequent catalytic simulation scirp.org. Such computational investigations are invaluable for the rational design of new catalysts and the optimization of reaction conditions.

Prediction of Advanced Optical Properties

Calculation of Linear Optical Absorption Characteristics

Theoretical calculations are essential for predicting and interpreting the linear optical properties of this compound, such as its absorption of light. The linear optical absorption spectrum can be computationally predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transitions between different molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For analogous molecules like 4-nitrobenzoic acid, experimental and theoretical studies have identified a primary optical absorption peak in the ultraviolet region, specifically around 263 nm, with a broad transparency window across the visible light spectrum ias.ac.inias.ac.inresearchgate.net. Theoretical calculations for 4-nitrobenzoic acid help to explain this absorption as a result of charge transfer mechanisms within the molecule ias.ac.inias.ac.in. By applying similar TD-DFT calculations to this compound, its UV-Visible absorption spectrum can be predicted, providing valuable information about its electronic structure and color.

Evaluation of First-Order Hyperpolarizability for Non-Linear Optics (NLO)

The potential of this compound as a non-linear optical (NLO) material can be assessed computationally by evaluating its first-order hyperpolarizability (β). The presence of both electron-withdrawing groups (nitro and carboxylic acid) and an electron-donating group (formyl) attached to the π-conjugated benzene ring system suggests that the molecule may possess significant NLO properties.

Computational studies on the closely related molecule 4-methyl-3-nitrobenzoic acid (MNBA) have been performed using Density Functional Theory to calculate its dipole moment (μ) and first-order hyperpolarizability components scirp.orgresearchgate.net. These calculations allow for the determination of the total hyperpolarizability (β_tot), which is a key measure of a molecule's potential for second-harmonic generation. The results for MNBA showed a total hyperpolarizability value that was 9.8 times greater than that of urea, a standard reference material for NLO applications scirp.org. This indicates that the nitrobenzoic acid scaffold is a promising candidate for NLO materials scirp.org. A similar computational analysis of this compound would be expected to yield a significant hyperpolarizability value, marking it as a molecule of interest for the development of new NLO materials.

Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability of the Analogous Compound 4-Methyl-3-nitrobenzoic Acid

| Parameter | Calculated Value |

| Dipole Moment (μ) | |

| μ_x | -2.183 Debye |

| μ_y | -3.109 Debye |

| μ_z | -0.198 Debye |

| μ_total | 3.799 Debye |

| First-Order Hyperpolarizability (β) | |

| β_xxx | -108.9 x 10⁻³⁰ cm⁵/esu |

| β_xyy | -32.5 x 10⁻³⁰ cm⁵/esu |

| β_xxy | 22.8 x 10⁻³⁰ cm⁵/esu |

| β_yyy | 253.9 x 10⁻³⁰ cm⁵/esu |

| β_total | 9.24 x 10⁻³⁰ cm⁵/esu |

Data sourced from computational studies on 4-methyl-3-nitrobenzoic acid, a structural analog of this compound scirp.orgresearchgate.net.

Applications of 4 Formyl 3 Nitrobenzoic Acid in Advanced Chemical Research

As a Versatile Building Block in Organic Synthesis

4-Formyl-3-nitrobenzoic acid serves as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a nitro group on a benzene (B151609) ring, allows for a wide array of chemical transformations. This strategic arrangement of functional groups enables chemists to construct complex molecular architectures and diverse chemical libraries, making it a key intermediate in the pursuit of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of New Organic Molecules and Chemical Libraries

The distinct reactivity of each functional group on the this compound scaffold allows for its sequential or one-pot modification, leading to the generation of diverse molecular entities. The aldehyde group can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce a variety of substituents. The carboxylic acid moiety provides a handle for esterification or amidation, allowing for the attachment of different molecular fragments. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized, or it can act as a directing group in aromatic substitution reactions. This multi-faceted reactivity makes this compound an ideal starting material for the construction of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other biological applications. wikipedia.org

Precursor for Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis for their efficiency and atom economy. nih.gov this compound, with its aldehyde and carboxylic acid functionalities, is an excellent candidate for participation in such reactions.

A notable example is its potential application in the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org By employing this compound, both the aldehyde and carboxylic acid components are present in the same molecule, opening the door for intramolecular Ugi reactions or for its use as a bifunctional component in more complex MCRs. For instance, a related compound, 2-formylbenzoic acid, has been successfully used in a Ugi four-center, three-component reaction (Ugi-4C-3CR) with amines and isonitriles to synthesize oxoisoindoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov This suggests a similar reactivity profile for this compound, enabling the rapid assembly of complex heterocyclic systems.

Similarly, the Passerini three-component reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, represents another avenue where this compound can be a key precursor. organicreactions.orgwikipedia.org The presence of both required functional groups within one molecule allows for the design of intricate intramolecular Passerini reactions or its use in sequential MCRs to build molecular complexity efficiently. broadinstitute.orgnih.govorganic-chemistry.org

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Class |

| Ugi Reaction | This compound, Amine, Isocyanide | Complex bis-amides, Heterocycles |

| Passerini Reaction | This compound, Isocyanide | α-Acyloxy amides |

Development of Specialized Research Reagents

The unique electronic and structural features of this compound, particularly the presence of the o-nitrobenzyl moiety, make it a valuable precursor for the development of specialized reagents for advanced chemical and biological research. These reagents often leverage light as an external stimulus to control molecular function with high spatial and temporal precision.

Design and Application of Photocleavable Linkers and Reagents

The o-nitrobenzyl group is a well-established photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to UV light. dtu.dknih.gov This property is harnessed in the design of photocleavable linkers, which are used to tether molecules to solid supports or to cage biologically active compounds, allowing for their controlled release. researchgate.netmpg.de this compound, containing this o-nitrobenzyl core, is an excellent starting material for the synthesis of such linkers.

Research on a closely related compound, 4-aminomethyl-3-nitrobenzoic acid, has demonstrated the successful design and application of an o-nitrobenzyl-based photolabile linker. nih.gov This linker, featuring both amine and carboxyl anchoring groups, was used to attach a model nucleoside to a solid support. Upon UV irradiation (313-365 nm), the target molecule was efficiently released. This highlights the potential of the this compound scaffold in creating a variety of photocleavable linkers with different functionalities for applications in solid-phase synthesis, proteomics, and drug delivery.

Synthesis of Probes for Photomodulation Studies

Photomodulation studies involve the use of light to control the activity of biological molecules in living systems. This is often achieved by "caging" a bioactive molecule with a photolabile group, rendering it inactive. Irradiation with light removes the cage, releasing the active molecule at a specific time and location. The o-nitrobenzyl moiety inherent in this compound makes it a suitable candidate for developing such caging compounds or photomodulation probes. By chemically modifying the aldehyde and carboxylic acid groups to attach to a molecule of interest, its biological activity can be masked. Subsequent exposure to light would then restore the molecule's function, allowing researchers to study dynamic biological processes with high precision.

Contributions to Supramolecular Chemistry and Materials Science Research

While direct applications of this compound in supramolecular chemistry and materials science are still emerging, its structural motifs suggest significant potential in these fields. The directional nature of the functional groups on the aromatic ring makes it an attractive building block for the construction of well-defined, self-assembling systems.

The carboxylic acid group can participate in hydrogen bonding or coordinate to metal ions, while the aldehyde can form dynamic covalent bonds, such as imines. This combination of functionalities allows for the design of complex supramolecular assemblies, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. rroij.comnih.govrsc.orgnih.govresearchgate.netnih.gov

For example, a related compound, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully used to construct three novel, topologically different metal-organic frameworks with interesting photoluminescence and gas adsorption properties. nih.gov This demonstrates the utility of the nitro-substituted benzoic acid scaffold in creating functional porous materials. The additional formyl group in this compound offers a further point of modification, which could be used to post-synthetically modify the properties of such materials or to create more complex, hierarchical structures. The development of polymers functionalized with aminobenzoic acid groups has also shown promise for applications such as the removal of pollutants. nih.gov This suggests that polymers incorporating the this compound unit could be designed for a variety of materials science applications.

Crystal Engineering and Design of Crystalline Solids with Tunable Properties

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Molecules like this compound are of theoretical interest due to their capacity for forming predictable supramolecular assemblies through hydrogen bonding (via the carboxylic acid), and other weaker interactions involving the formyl and nitro groups. However, a search of scientific literature did not yield specific studies where this compound has been used to engineer crystalline solids with tunable properties. Research on related substituted benzoic acids, such as the formation of co-crystals involving 4-nitrobenzoic acid and 3-aminobenzoic acid, demonstrates how different functional groups can guide the assembly of molecules into specific crystal packing arrangements through various hydrogen bonds. nih.gov

Investigation of Structure-Performance Relationships in Molecular Solids

Understanding the relationship between a molecule's crystal structure and its bulk properties (e.g., optical, electronic, mechanical) is a primary goal of materials science. The arrangement of the formyl, nitro, and carboxylic acid groups on the benzene ring of this compound would be expected to significantly influence its packing in the solid state and, consequently, its physical properties. However, no specific investigations detailing these structure-performance relationships for this compound were identified. Crystallographic studies have been performed on derivatives, such as 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, providing insights into how related structures pack in the solid state, but direct analysis of the parent acid is not available. researchgate.net

Role in Catalysis Research

The functional groups of this compound suggest its potential for several roles in catalysis.

Substrate in Transition-Metal-Catalyzed Transformations

The aldehyde and the nitro-substituted aromatic ring are reactive sites for various transition-metal-catalyzed reactions. For instance, the nitro group can be reduced, and the aldehyde can undergo transformations like olefination or reductive amination. Research on similar molecules, such as the rhodium-catalyzed reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, highlights the use of transition metals to selectively transform one functional group in the presence of others. researchgate.net Nevertheless, specific examples of this compound being used as a substrate in such published transformations could not be located.

Ligand or Precursor for Novel Catalytic Systems

The carboxylic acid group is an excellent coordinating moiety for metal ions, suggesting that this compound could serve as a ligand or a building block for metal-organic frameworks (MOFs) or other coordination polymers with catalytic activity. While substituted benzoic acids are widely used for this purpose, there is no specific literature describing the synthesis of catalysts where this compound acts as the primary ligand or precursor.

Q & A

Basic: What are the established synthetic routes for 4-Formyl-3-nitrobenzoic acid, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes nitration followed by formylation. The nitration step requires precise control of reaction temperature (0–5°C) and stoichiometric use of nitric-sulfuric acid mixtures to direct nitro-group placement. Subsequent formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the aldehyde group. Regioselectivity is influenced by the electron-withdrawing nitro group, which directs electrophilic substitution to the para position. Yield optimization requires inert atmospheres and anhydrous conditions to prevent side reactions .

Advanced: How can computational chemistry (e.g., DFT) resolve regioselectivity challenges in synthesizing this compound?

Density Functional Theory (DFT) calculations predict reaction pathways by analyzing transition-state energies and charge distribution. For instance, nitro-group meta-directing effects can be modeled to assess competing substitution patterns. Researchers validate computational predictions experimentally using ¹H/¹³C NMR and X-ray crystallography. Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance, necessitating iterative refinement of computational parameters .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The formyl proton resonates at δ 10.1–10.3 ppm, while nitro-group deshielding shifts aromatic protons to δ 8.5–9.0 ppm.

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- X-ray Crystallography : Resolves molecular geometry, confirming nitro and formyl group orientations. Software like SHELX refines crystallographic data .

Advanced: How do SHELX and ORTEP enhance structural analysis of this compound?

- SHELX : Refines X-ray diffraction data by optimizing atomic coordinates and thermal parameters. It calculates R-factors to validate model accuracy.

- ORTEP-III : Generates 3D molecular graphics, visualizing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). These tools are critical for analyzing polymorphism or co-crystallization behavior .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in sealed containers under dry, inert conditions (N₂ atmosphere) to prevent decomposition. Safety protocols align with GHS Category 4 (acute toxicity) guidelines .

Advanced: How can researchers address discrepancies between observed and predicted spectroscopic data?

- Multi-technique validation : Cross-check NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray data.

- Solvent effects : Simulate solvent interactions using polarizable continuum models (PCM) in DFT to reconcile shifts in experimental NMR spectra.

- Dynamic NMR : Resolve conformational equilibria causing peak splitting .

Basic: What are the applications of this compound in organic synthesis?

It serves as a bifunctional building block:

- Pharmaceutical intermediates : The formyl group participates in Schiff base formation for drug candidates.

- Coordination chemistry : Acts as a ligand precursor for metal-organic frameworks (MOFs) due to carboxylic acid and nitro moieties .

Advanced: How can stability studies optimize storage conditions for this compound?

- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) with HPLC monitoring.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C). Store at 4°C in amber vials to prevent photodegradation .

Basic: How does the nitro group influence the reactivity of this compound?

The nitro group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position relative to itself. This directs formylation to the 4-position. Additionally, it enhances the acidity of the carboxylic acid (pKa ~2.5) via resonance stabilization .

Advanced: What role does this compound play in covalent organic frameworks (COFs)?

As a linker, its rigid aromatic core and functional groups enable π-stacking and hydrogen bonding. Crystallinity is assessed via powder XRD (PXRD), while porosity is measured using N₂ adsorption-desorption isotherms (BET surface area >500 m²/g). Computational modeling (e.g., Materials Studio) predicts framework topology and gas storage capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.